molecular formula C10H7FO2 B14914651 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B14914651
M. Wt: 178.16 g/mol
InChI Key: NYWXSPNTFBAZGB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in click chemistry reactions. These properties make it useful for covalent modification of biological targets, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Comparison: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a fluorine atom and an alkyne group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

3-fluoro-4-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2

InChI Key

NYWXSPNTFBAZGB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)F

Origin of Product

United States

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